25-Hydroxy Cholesterol-d6

Vue d'ensemble

Description

25-Hydroxy Cholesterol-d6 is a side-chain substituted oxysterol derived from dietary cholesterol . It is intended for use as an internal standard for the quantification of 25-hydroxy cholesterol by GC- or LC-mass spectrometry . It inhibits the cleavage of sterol regulatory element binding proteins (SREBPs) to suppress endogenous cholesterol synthesis in various cell types .

Synthesis Analysis

25-Hydroxycholesterol (25HC) is synthesized from cholesterol in the presence of oxygen and enzyme cholesterol 25-hydroxylase. The conversion is dependent on nicotinamide adenine dinucleotide phosphate (NADPH) during toll-like receptor activation . 25HC is catabolized to 7α-hydroxylated sterol .Molecular Structure Analysis

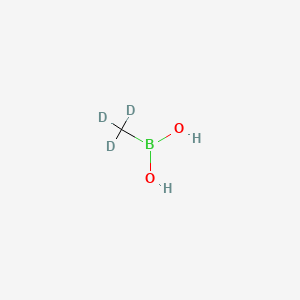

The molecular formula of 25-Hydroxy Cholesterol-d6 is C27H46O2 . The exact mass is 408.387441182 g/mol .Chemical Reactions Analysis

25-Hydroxy Cholesterol-d6 has been implicated in a variety of metabolic events including cholesterol homeostasis and atherosclerosis as well as antitumor activities as it has been shown to induce apoptosis through down-regulation of Bcl-2 expression and activation of caspases . It can act as a LXR-RXR ligand coupling cholesterol synthesis to T cell proliferation, can reduce IgA production by B cells in response to IL-2, and can suppress differentiation of monocytes into macrophages .Physical And Chemical Properties Analysis

The molecular weight of 25-Hydroxy Cholesterol-d6 is 408.7 g/mol . The computed properties include XLogP3-AA 6.8, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 2, and Rotatable Bond Count 5 .Applications De Recherche Scientifique

Cholesterol Metabolism

25-Hydroxy Cholesterol-d6 plays a crucial role in cholesterol metabolism . It is a derivative of cholesterol and is biosynthesized from cholesterol by adding a hydroxyl group . This process is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction .

Antivirus Process

25-Hydroxy Cholesterol-d6 is involved in the antivirus process . It has been found to be a potent SARS-CoV-2 inhibitor . This suggests that it could potentially be used in the treatment of viral infections, including COVID-19.

Inflammatory and Immune Response

This compound plays a role in the inflammatory and immune response . It is involved in various biological processes in humans and other species, including the immune response . This suggests that it could potentially be used in the treatment of diseases related to inflammation and immunity.

Survival Signaling Pathway

25-Hydroxy Cholesterol-d6 is involved in the survival signaling pathway . This suggests that it could potentially be used in the treatment of diseases related to cell survival and apoptosis.

Quantification of 25-Hydroxy Cholesterol

25-Hydroxy Cholesterol-d6 is used as an internal standard for the quantification of 25-hydroxy cholesterol by GC-or LC-mass spectrometry . This makes it a valuable tool in research and clinical settings for the measurement of 25-hydroxy cholesterol levels.

Cholesterol Homeostasis

It has been implicated in cholesterol homeostasis . This suggests that it could potentially be used in the treatment of diseases related to cholesterol imbalance.

Atherosclerosis

25-Hydroxy Cholesterol-d6 has been implicated in atherosclerosis . It could potentially be used in the treatment of atherosclerosis, a disease characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls.

Antitumor Activities

It has been shown to induce apoptosis through down-regulation of Bcl-2 expression and activation of caspases . This suggests that it could potentially be used in the treatment of cancer.

Mécanisme D'action

Target of Action

25-Hydroxy Cholesterol-d6, also known as 25HC, primarily targets the innate immune response . It is recognized as a novel regulator of this response due to its role as a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) . It also interacts with the estrogen receptor (ER) α , mediating gene expression changes and growth responses in breast and ovarian cancer cells .

Mode of Action

25HC interacts with its targets and brings about significant changes. The CYP3A4 enzyme, a member of the cytochrome P450 family, can catalyze the oxidation of 25HC to 7α,25-dihydroxycholesterol . Moreover, 25HC can inhibit CYP4F2 mRNA expression . This suggests that members of the cytochrome P450 family are also involved in the metabolism of 25HC besides cholesterol 25-hydroxylase .

Biochemical Pathways

25HC is involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway . It is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction .

Pharmacokinetics

It is known that 25hc is detectable in human plasma after ingestion of a meal rich in oxysterols and following a dietary cholesterol challenge .

Result of Action

The molecular and cellular effects of 25HC’s action are wide-ranging. It has been implicated in a variety of metabolic events including cholesterol homeostasis and atherosclerosis . It also has a broad ability to neutralize the replication of viruses . Furthermore, 25HC can suppress the β1-AR-dependent effects via engaging β3-AR, Gi protein, Gβγ, G protein-coupled receptor kinase, and β-arrestin .

Action Environment

The outcome of modulation by 25HC seems to be largely dependent on the cell types, viruses, and context of cell microenvironments . This suggests that environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBGSXNNRGWLJU-KHKDDIDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)

![5-Ethylsulfanyl-4-[[4-(5-fluoropyridin-2-yl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B568784.png)

![3-N-Carboxylic Acid 1-beta-D-Glucuronide-[4-(methyl)phenyl]carbamate Ester Doxorubicin](/img/structure/B568788.png)